molecular formula C11H13NO4 B587493 Dioxacarb-d3 CAS No. 1219795-12-6

Dioxacarb-d3

Cat. No.: B587493
CAS No.: 1219795-12-6
M. Wt: 226.246
InChI Key: SDKQRNRRDYRQKY-FIBGUPNXSA-N
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Description

Dioxacarb-d3 (CAS RN: 1219795-12-6) is a deuterated isotopologue of the carbamate pesticide Dioxacarb (CAS RN: 6988-21-2). Its molecular formula is C₁₁H₁₀D₃NO₄, with a molecular weight of 226.24 g/mol . This compound is synthesized by replacing three hydrogen atoms with deuterium (99 atom% purity), enhancing its utility as a stable internal standard in mass spectrometry-based pesticide residue analysis . This compound is stored at 0–6°C to maintain stability, contrasting with non-deuterated Dioxacarb, which requires freezing at -20°C . Its primary application lies in quantifying trace pesticide residues in environmental and agricultural samples, leveraging isotopic labeling to correct matrix effects and instrument variability .

Properties

CAS No.

1219795-12-6

Molecular Formula

C11H13NO4

Molecular Weight

226.246

IUPAC Name

[2-(1,3-dioxolan-2-yl)phenyl] N-(trideuteriomethyl)carbamate

InChI

InChI=1S/C11H13NO4/c1-12-11(13)16-9-5-3-2-4-8(9)10-14-6-7-15-10/h2-5,10H,6-7H2,1H3,(H,12,13)/i1D3

InChI Key

SDKQRNRRDYRQKY-FIBGUPNXSA-N

SMILES

CNC(=O)OC1=CC=CC=C1C2OCCO2

Synonyms

2-(1,3-Dioxolan-2-yl)phenol 1-(N-Methylcarbamate-d3);  (Methyl-d3)carbamic Acid o-1,3-Dioxolan-2-ylphenyl Ester;  2-(1,3-Dioxolan-2-yl)phenol (Methyl-d3)carbamate;  2-(1,3-Dioxolan-2-yl)phenyl N-(Methyl-d3)carbamate;  2-(1,3-Dioxolan-2-yl)phenyl (Methyl-

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dioxacarb-d3 involves the incorporation of deuterium atoms into the Dioxacarb molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products Formed:

    Oxidation Products: Various oxidized derivatives of this compound.

    Reduction Products: Reduced forms of this compound.

    Substitution Products: Substituted derivatives depending on the reagents used.

Scientific Research Applications

Dioxacarb-d3 has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of Dioxacarb in environmental and biological samples.

    Biology: Studied for its effects on acetylcholinesterase activity in various biological systems.

    Medicine: Investigated for its potential therapeutic applications in conditions involving acetylcholine dysregulation.

    Industry: Utilized in the development of insecticides and pest control products.

Mechanism of Action

Dioxacarb-d3 exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. The increased levels of acetylcholine result in prolonged stimulation of cholinergic receptors, causing paralysis and death of the target pests. The molecular targets involved include the active site of acetylcholinesterase and the cholinergic receptors.

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Related Compounds

Property This compound Dioxacarb Methiocarb-d3
CAS RN 1219795-12-6 6988-21-2 R1039
Molecular Formula C₁₁H₁₀D₃NO₄ C₁₁H₁₃NO₄ C₁₀H₁₁D₃N₂O₂S
Molecular Weight 226.24 g/mol 223.22 g/mol Not Specified
Deuterium Purity 99 atom% D N/A Not Specified
Storage 0–6°C -20°C Not Specified
Price ¥101,200 (50 mg) ¥21,000 (100 mg) Not Specified

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